molecular formula C21H20N2O4S B11464800 4,7-bis(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

4,7-bis(3-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione

Cat. No.: B11464800
M. Wt: 396.5 g/mol
InChI Key: MVZGOWKDQZCDBF-UHFFFAOYSA-N
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Description

4,7-BIS(3-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of methoxyphenyl groups and a thiazolopyridine core makes it a versatile scaffold for various chemical reactions and applications.

Properties

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

4,7-bis(3-methoxyphenyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione

InChI

InChI=1S/C21H20N2O4S/c1-22-20-19(28-21(22)25)17(13-6-4-8-15(10-13)26-2)12-18(24)23(20)14-7-5-9-16(11-14)27-3/h4-11,17H,12H2,1-3H3

InChI Key

MVZGOWKDQZCDBF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC)SC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-BIS(3-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE typically involves the cyclization of appropriate thiazole and pyridine precursors. One common method involves the reaction of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids in a [3+3]-cyclocondensation reaction . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,7-BIS(3-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl groups or the thiazolopyridine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various electrophiles or nucleophiles; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4,7-BIS(3-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,7-BIS(3-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-BIS(3-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE is unique due to the presence of methoxyphenyl groups, which can enhance its solubility and bioavailability. The combination of thiazole and pyridine moieties also provides a versatile platform for further functionalization and optimization for specific applications.

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